molecular formula C8H4ClFN2O B11814436 2-(2-Chloro-6-fluorophenyl)-1,3,4-oxadiazole

2-(2-Chloro-6-fluorophenyl)-1,3,4-oxadiazole

Cat. No.: B11814436
M. Wt: 198.58 g/mol
InChI Key: KAQSHZIDKZHPLQ-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorophenyl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a 2-chloro-6-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-fluorophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloro-6-fluorobenzohydrazide with a suitable carboxylic acid derivative under dehydrating conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-fluorophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives of the original compound, while oxidation and reduction reactions can modify the oxadiazole ring or the phenyl substituents .

Scientific Research Applications

2-(2-Chloro-6-fluorophenyl)-1,3,4-oxadiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to the inhibition of biological pathways essential for the survival of pathogens or cancer cells. The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-Chloro-6-fluorophenyl)-1,3,4-oxadiazole include:

Uniqueness

This compound is unique due to its oxadiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H4ClFN2O

Molecular Weight

198.58 g/mol

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C8H4ClFN2O/c9-5-2-1-3-6(10)7(5)8-12-11-4-13-8/h1-4H

InChI Key

KAQSHZIDKZHPLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NN=CO2)F

Origin of Product

United States

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